molecular formula C18H15ClN4O2S B286859 3-(4-Chlorobenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chlorobenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286859
M. Wt: 386.9 g/mol
InChI Key: ASAYPVSTJQYMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell growth. This compound has also been shown to have an effect on the levels of neurotransmitters in the brain, which may contribute to its potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
Research has shown that 3-(4-Chlorobenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have potential as a treatment for cancer, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-Chlorobenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to exhibit a range of biological activities. This makes it a promising candidate for further research in the field of medicine. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(4-Chlorobenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential as a treatment for cancer, particularly in combination with other anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 3-(4-Chlorobenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. One of the most common methods for synthesizing this compound is through a reaction between 4-chlorobenzaldehyde, 2,3-dimethoxybenzylamine, and 1,2,4-triazole-3-thiol. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as triethylamine.

Scientific Research Applications

Research on 3-(4-Chlorobenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has focused on its potential applications in the field of medicine. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C18H15ClN4O2S

Molecular Weight

386.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15ClN4O2S/c1-24-14-5-3-4-13(16(14)25-2)17-22-23-15(20-21-18(23)26-17)10-11-6-8-12(19)9-7-11/h3-9H,10H2,1-2H3

InChI Key

ASAYPVSTJQYMRG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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